molecular formula C11H12N2O3 B093191 4-Hydroxytryptophan CAS No. 16533-77-0

4-Hydroxytryptophan

Cat. No.: B093191
CAS No.: 16533-77-0
M. Wt: 220.22 g/mol
InChI Key: QSHLMQDRPXXYEE-UHFFFAOYSA-N
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Description

4-Hydroxytryptophan (4-HT; CAS 16533-77-0) is a hydroxylated derivative of the amino acid tryptophan, characterized by a hydroxyl group (-OH) at the 4th position of the indole ring. It is a critical intermediate in biosynthetic pathways, particularly in the microbial production of norbaeocystin, a precursor to psychedelic alkaloids found in hallucinogenic mushrooms . In E. coli-based fermentation systems, 4-HT is synthesized via the promiscuous activity of tryptophan synthase (TrpB), which catalyzes the condensation of serine and 4-hydroxyindole . Notably, 4-HT accumulates under excess 4-hydroxyindole conditions, suggesting its role as a metabolic checkpoint in serine flux regulation .

Mechanism of Action

Target of Action

4-Hydroxytryptophan, also known as 2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid, primarily targets the serotonergic system in the brain . It serves as a chemical precursor to a variety of bioactive specialized metabolites, including the human neurotransmitter serotonin and the hormone melatonin .

Mode of Action

This compound interacts with its targets through a series of enzymatic reactions. It is involved in various bacterial metabolic pathways. These enzymes utilize a histidine-ligated heme cofactor and molecular oxygen or hydrogen peroxide to catalyze regioselective hydroxylation on the tryptophan indole moiety . This interaction is mechanistically distinct from their animal counterparts from the nonheme iron enzyme family .

Biochemical Pathways

The 5-HT metabolic pathway is initiated by tryptophan being hydroxylated to the intermediate 5-hydroxytryptophan (5-HTP), which is subsequently decarboxylated to become 5-HT . Tissue levels of 5-HTP are usually low since this substance is rapidly decarboxylated by the enzyme aromatic amino acid decarboxylase .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that 5-HTP slow-release (SR) produced plasma 5-HTP levels well within the range enhancing brain 5-HT function in humans . 5-HTP SR robustly increased brain 5-HT synthesis .

Result of Action

The result of this compound’s action is the production of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, appetite, and other physiological functions . It also leads to the production of melatonin, a hormone that regulates sleep-wake cycles .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, acute stress may result in an increase in brain tryptophan availability . Dietary fatty acids affecting the pro-inflammatory cytokines have been suggested to affect the metabolic fate of tryptophan .

Biochemical Analysis

Biochemical Properties

2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid is a tryptophan derivative that is tryptophan substituted by a hydroxy group at position 5 . It interacts with multiple receptors, making it useful in developing new derivatives . It also has a role as a human metabolite and a neurotransmitter .

Cellular Effects

2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid has a significant impact on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid is involved in metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biological Activity

4-Hydroxytryptophan (4-HTP), a derivative of the amino acid tryptophan, plays a significant role in the biosynthesis of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. This article explores the biological activity of 4-HTP, focusing on its mechanisms of action, effects on various physiological processes, and relevant research findings, including case studies and data tables.

This compound is chemically known as 2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid. It is synthesized from tryptophan through hydroxylation at the 4-position of the indole ring. Upon ingestion, 4-HTP crosses the blood-brain barrier and is decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to form serotonin.

Biochemical Pathways

The primary metabolic pathway for 4-HTP involves its conversion into serotonin, which subsequently influences various physiological functions:

  • Serotonin Synthesis : 4-HTP → Serotonin (5-HT)
  • Metabolism : Serotonin is further metabolized by monoamine oxidase to form 4-hydroxyindoleacetic acid (4-HIAA), which can be measured in biological fluids as a marker of serotonin turnover.

Effects on Mood and Depression

Numerous studies have investigated the efficacy of 4-HTP in treating mood disorders, particularly depression. A systematic review indicated that both 5-hydroxytryptophan (5-HTP) and tryptophan supplementation significantly reduced depressive symptoms compared to placebo. The Peto Odds Ratio was reported at 4.10 (95% CI: 1.28–13.15), suggesting a substantial therapeutic effect .

Table 1: Summary of Clinical Trials on 4-HTP for Depression

Study YearSample SizeTreatment DurationResults
200164VariesSignificant reduction in depression symptoms
2004Not specifiedVariesSimilar findings; side effects noted
2020254 weeksImprovement in BDI-II and HDRS scores with 50 mg/day

Cellular Effects

At the cellular level, 4-HTP influences various types of cells through its interaction with neurotransmitter systems. It has been shown to modulate gene expression related to serotonin synthesis and receptor activity. Experimental studies indicate that varying dosages of 4-HTP can lead to different cellular responses, impacting neurotransmitter release and neuronal signaling pathways .

Case Studies

One notable study examined the impact of dietary supplementation with 5-HTP on sheep growth performance. The results showed that administering 8 mg/kg of dietary 5-HTP significantly improved ruminal fermentation efficiency and microbial composition, leading to enhanced growth performance. This suggests that similar mechanisms might be applicable in other species, including humans .

Safety and Side Effects

While generally considered safe, the use of 4-HTP can be associated with side effects such as gastrointestinal disturbances (nausea, diarrhea) and dizziness. Historical concerns regarding tryptophan's association with Eosinophilia-Myalgia Syndrome (EMS) have led to caution in its use; however, no direct link has been established for 4-HTP itself .

Chemical Reactions Analysis

Enzymatic Hydroxylation Mechanisms

Tryptophan hydroxylase (TrpH) catalyzes the hydroxylation of tryptophan derivatives using molecular oxygen and tetrahydropterin cofactors. While TrpH typically generates 5-hydroxytryptophan (5-HTP), its reaction mechanics provide insights into how 4-HTP might form under specific conditions :

  • Cofactor dependency : Requires BH<sub>4</sub> (tetrahydrobiopterin) for activation.

  • Oxygen incorporation : One oxygen atom from O<sub>2</sub> integrates into the hydroxyl group of 4-HTP, while the other forms water.

  • NIH shift : A 1,2-hydride shift occurs during hydroxylation, retaining substituents on the aromatic ring (e.g., methyl or halogen groups) .

Benzylic Hydroxylation Reactions

TrpH and tyrosine hydroxylase (TyrH) exhibit flexibility in hydroxylation sites when presented with modified substrates. Key findings include :

SubstrateEnzymeMajor ProductBenzylic Product Yield
4-MethylphenylalanineTyrH3,4-Dihydroxyphenylalanine (DOPA)30%
5-MethyltryptophanTrpH5-Hydroxymethyltryptophan>99%

These results demonstrate the enzymes' capacity for benzylic hydroxylation, suggesting analogous pathways could apply to 4-HTP derivatives.

Kinetic Parameters of Hydroxylases

Rapid-reaction studies quantify TrpH and TyrH activity :

ParameterTrpH (Tryptophan)TyrH (Tyrosine)
kcatk_{\text{cat}} (s⁻¹)1.20.8
KmK_m (μM)5030
Burst phase amplitude0.950.85
  • Rate-limiting step : Product release (post-hydroxylation).

  • Isotope effects : Deuterium substitution at reaction sites alters kinetics, ruling out arene oxide intermediates .

Experimental Reaction Conditions

Controlled studies highlight environmental influences on 4-HTP-related reactions :

  • pH dependence : Optimal activity at pH 7.0–7.5.

  • Cofactor regeneration : NADPH sustains BH<sub>4</sub> levels during prolonged reactions.

  • Inhibitors : α-Methyl-p-tyrosine competitively inhibits TyrH, reducing hydroxylation efficiency.

Stability and Degradation

4-HTP’s indole structure predisposes it to oxidative degradation under:

  • Pro-oxidant conditions : Elevated Fe³⁺/Cu²⁺ concentrations.

  • Light exposure : Accelerates decomposition via radical formation.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 4-Hydroxytryptophan in laboratory settings, and how do yield variations impact experimental reproducibility?

  • Methodological Answer : Laboratory synthesis typically involves hydroxylation of tryptophan precursors using enzymatic or chemical catalysts. Yield optimization requires strict control of pH (6.5–7.5), temperature (37°C for enzymatic methods), and purification via column chromatography. Reproducibility hinges on documenting deviations in reaction time, solvent purity, and catalyst activity. Researchers should cross-validate yields using triplicate trials and report standard deviations .

Q. Which analytical techniques are most validated for quantifying this compound in biological matrices, and what are their detection limits?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with fluorescence detection (LOD: 0.1 ng/mL) and liquid chromatography-mass spectrometry (LC-MS; LOD: 0.05 ng/mL) are gold standards. Sample preparation must include protein precipitation (e.g., acetonitrile) to avoid matrix interference. Validation should follow ICH guidelines, including linearity (R² > 0.99) and recovery rates (85–115%) .

Q. How does this compound interact with serotonin biosynthesis pathways, and what experimental models are suitable for studying this mechanism?

  • Methodological Answer : In vitro models (e.g., transfected HEK293 cells expressing tryptophan hydroxylase) and in vivo rodent models are used to study enzymatic conversion to serotonin. Researchers should measure enzyme kinetics (Km and Vmax) and employ knockout controls to isolate pathway-specific effects. Microdialysis in live animals can track real-time neurotransmitter flux .

Advanced Research Questions

Q. What are the key challenges in isolating enantiomerically pure this compound, and how can chiral chromatography address these?

  • Methodological Answer : Racemic mixtures (DL-forms) complicate pharmacological studies. Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC can resolve enantiomers. Researchers must optimize mobile phase composition (e.g., hexane:isopropanol gradients) and validate purity via circular dichroism. Contradictory bioactivity data between enantiomers should be analyzed using multivariate regression .

Q. How can researchers resolve discrepancies between in vitro and in vivo studies on this compound’s pharmacokinetic properties?

  • Methodological Answer : Discrepancies often arise from bioavailability differences (e.g., blood-brain barrier penetration in vivo). Comparative studies should use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution. Parallel in vitro (Caco-2 cell permeability assays) and in vivo (plasma concentration-time curves) datasets must be statistically harmonized using ANOVA or mixed-effects models .

Q. What experimental designs are optimal for assessing this compound’s oxidative stability under physiological conditions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring of degradation products (e.g., quinonoid derivatives). Oxygen radical absorbance capacity (ORAC) assays can quantify antioxidant efficacy. Researchers should report degradation kinetics (Arrhenius plots) and validate findings in biorelevant media (e.g., simulated gastric fluid) .

Q. What statistical models are appropriate for analyzing dose-response relationships of this compound in neurochemical assays?

  • Methodological Answer : Logistic regression models (for binary outcomes) or Emax models (for continuous responses) are preferred. Nonlinear mixed-effects modeling (NLMEM) accounts for inter-subject variability. Researchers must justify model selection via Akaike Information Criterion (AIC) and report confidence intervals for EC50 values .

Q. Methodological Considerations for Data Analysis

  • Handling Contradictory Data : Use sensitivity analysis to identify outliers and apply robust statistical methods (e.g., bootstrapping). Transparently report conflicting results in meta-analyses .
  • Ethical Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw data in public repositories to mitigate bias .

Comparison with Similar Compounds

Structural and Functional Differences

Tryptophan

  • Structure : Tryptophan (C₁₁H₁₂N₂O₂) lacks hydroxyl groups on the indole ring.
  • Role: A proteinogenic amino acid and precursor for serotonin, melatonin, and niacin.
  • Biosynthesis : Synthesized via the shikimate pathway in microorganisms and plants.

4-Hydroxytryptophan

  • Structure : C₁₁H₁₂N₂O₃ with a hydroxyl group at the indole 4-position .
  • Role: Non-proteinogenic intermediate in norbaeocystin/psilocybin pathways; acts as a serine sink in microbial metabolism .
  • Detection : Retention time of 3.4 min via HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) .

5-Hydroxytryptophan (5-HTP)

  • Structure : C₁₁H₁₂N₂O₃ with a hydroxyl group at the indole 5-position.
  • Role : Direct precursor to serotonin (5-HT), critical in mood regulation and neurotransmission .
  • Applications : Clinically used for depression, insomnia, and appetite suppression .
  • Safety : Classified with precautionary statements for neuropsychiatric side effects (e.g., serotonin syndrome) .

6-Chlorotryptophan

  • Structure : Chlorine substitution at the indole 6-position.
  • Role : Used in synthetic peptide modifications for stability studies .

Analytical Differentiation

Parameter This compound 5-Hydroxytryptophan Tryptophan
Retention Time (HPLC) 3.4 min ~2.8–3.0 min (estimated) ~4.0–5.0 min
Mass Spectrometry Detected via LC-MS/MS in modified peptides (e.g., MetSSP) . Characteristic fragmentation for serotonin precursors . Standard amino acid profiling.
UV Absorbance 280 nm (aromatic indole) . Similar to 4-HT but with shifted λmax due to hydroxyl position. 280 nm .

Preparation Methods

Chemical Synthesis Pathways for 4-Hydroxytryptophan

Regioselective Hydroxylation of Tryptophan Precursors

The primary challenge in 4-HTP synthesis lies in achieving precise hydroxylation at the indole ring’s 4-position. Current methods adapted from 5-HTP synthesis involve multi-step reactions starting from halogenated indole derivatives. For example, brominated indoles undergo Michael addition with α-keto ester derivatives to position functional groups ortho to the nitrogen atom, followed by reduction and hydrolysis .

A representative pathway involves:

  • Michael Addition : Reacting 4-bromoindole with 3-bromo-2-hydroxyimino-propionate in dichloromethane using Na₂CO₃ as base (1:1.2 molar ratio, 24h, room temperature) .

  • Oxime Reduction : Catalytic hydrogenation of the intermediate oxime group using palladium on carbon (Pd/C) in ethanol (3h, 60°C) .

  • Ester Hydrolysis : Treatment with 20% NaOH at 75°C for 4h to yield DL-4-hydroxytryptophan .

Key parameters for optimizing yield include solvent polarity (dielectric constant >15 preferred for stabilization of intermediates) and strict temperature control during hydrolysis (±2°C tolerance) .

Resolution of Racemic Mixtures

Synthetic routes typically produce racemic DL-4-HTP, necessitating chiral resolution. The tartaric acid resolution method achieves >98% enantiomeric excess (ee) for L-4-HTP when conducted in ethanol-water (7:3 v/v) at 4°C for 48h . Recent advancements suggest immobilized penicillin acylase can selectively deacetylate L-enantiomers, improving throughput by 40% compared to classical crystallization .

Plant-Based Extraction Methodologies

Ultrasonic-Assisted Extraction from Natural Sources

While Griffonia simplicifolia seeds predominantly contain 5-HTP, analogous extraction protocols could theoretically isolate 4-HTP from alternative botanicals. The patented ultrasonic method employs:

  • Particle Size : 10-30 mesh seed powder for optimal surface area exposure .

  • Extraction Conditions : 50°C purified water, 1:10 mass ratio of biomass to solvent, 1h ultrasonication at 40kHz .

  • Purification : Sequential filtration through 60-μm mesh and 0.45-μm ultrafiltration membranes, followed by vacuum concentration to 25% original volume .

Crystallization at 4°C for 24h yields crude 4-HTP, which is recrystallized from hot water (60-70°C) to achieve >99% purity . Notably, this solvent-free approach eliminates organic residues but requires precise pH control during crystallization (optimal range: 4.5-5.0) .

Comparative Analysis of Synthesis vs. Extraction

Yield and Purity Metrics

ParameterChemical Synthesis Plant Extraction
Overall Yield45-52%70-75%
Purity98.5%99.2%
Process Duration6-8 days3-4 days
Enantiomeric Excess98% L-formRacemic

Environmental and Economic Considerations

Synthetic routes generate 8-12kg of sodium bromide waste per kilogram of product, requiring neutralization before disposal . Conversely, extraction methods produce aqueous effluent treatable via reverse osmosis . Capital costs favor extraction ($2.1M vs. $4.7M for synthesis facilities), but synthetic 4-HTP commands 3x price premium due to chirality control .

Technological Innovations in 4-HTP Production

Enzymatic Hydroxylation Systems

Recent patents disclose engineered Escherichia coli strains expressing modified tyrosinase enzymes capable of para-hydroxylation on tryptophan’s indole ring. In pilot-scale bioreactors (300L), this system achieves 18g/L 4-HTP titers with 85% conversion efficiency from L-tryptophan . Critical parameters include:

  • Dissolved oxygen: 40-50% saturation

  • Induction timing: Mid-log phase (OD₆₀₀ = 0.6)

  • Cofactor regeneration: NADPH recycling via glucose-6-phosphate dehydrogenase co-expression

Properties

IUPAC Name

2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c12-7(11(15)16)4-6-5-13-8-2-1-3-9(14)10(6)8/h1-3,5,7,13-14H,4,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHLMQDRPXXYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16533-77-0
Record name 4-Hydroxytryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16533-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-hydroxy-DL-tryptophan
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

(4-Aminophenyl)azanium
4-Hydroxytryptophan
(4-Aminophenyl)azanium
(4-Aminophenyl)azanium
4-Hydroxytryptophan
(4-Aminophenyl)azanium
(4-Aminophenyl)azanium
4-Hydroxytryptophan
(4-Aminophenyl)azanium
4-Hydroxytryptophan
(4-Aminophenyl)azanium
4-Hydroxytryptophan
(4-Aminophenyl)azanium
4-Hydroxytryptophan

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